molecular formula C16H24N2O2S B7495702 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine

1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine

Cat. No. B7495702
M. Wt: 308.4 g/mol
InChI Key: JUEKRDPDUFEHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine, also known as BTDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can affect various physiological processes such as reward, motivation, and movement.
Biochemical and physiological effects:
Studies have shown that 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine can affect dopamine-mediated behaviors such as locomotor activity and reward-seeking behavior. It has also been found to modulate the release of other neurotransmitters such as serotonin and norepinephrine. Additionally, 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine has been studied for its potential use in the treatment of drug addiction and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine in lab experiments is its selectivity for dopamine transporters, which allows for the specific targeting of dopamine-mediated processes. However, its limited solubility in water can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine. One area of interest is the development of more potent and selective dopamine transporter ligands for use in studying dopamine-mediated processes. Additionally, 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine and other dopamine transporter ligands could be studied for their potential use in the treatment of various neurological and psychiatric disorders. Finally, 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine could be used in conjunction with other research tools such as optogenetics and electrophysiology to gain a better understanding of the role of dopamine in the brain.
In conclusion, 1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine is a promising compound for use in scientific research due to its selective binding to dopamine transporters and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine can be synthesized through a multi-step process involving the reaction of piperidine, benzyl bromide, and 3,4-dihydro-2H-pyran-2,6(3H)-dione. The compound can be purified using techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to be a selective dopamine transporter ligand, which means that it can selectively bind to dopamine transporters in the brain. This property makes it useful for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

1-benzyl-N-(1,1-dioxothiolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-21(20)11-8-16(13-21)17-15-6-9-18(10-7-15)12-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEKRDPDUFEHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CCS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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